molecular formula C10H9NO2 B2414053 2-[2-(Cyanomethyl)phenyl]acetic acid CAS No. 56066-94-5

2-[2-(Cyanomethyl)phenyl]acetic acid

Cat. No.: B2414053
CAS No.: 56066-94-5
M. Wt: 175.187
InChI Key: UKCCBEOBXVCQOH-UHFFFAOYSA-N
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Description

2-[2-(Cyanomethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol . It is characterized by the presence of a cyanomethyl group attached to a phenylacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyanomethyl)phenyl]acetic acid typically involves the reaction of 2-bromomethylbenzonitrile with sodium cyanide, followed by hydrolysis. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyanomethyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

Major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(Cyanomethyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Cyanomethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The cyanomethyl group can participate in various biochemical reactions, influencing the compound’s activity and effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(Cyanomethyl)phenyl]acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyanomethyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(cyanomethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCCBEOBXVCQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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